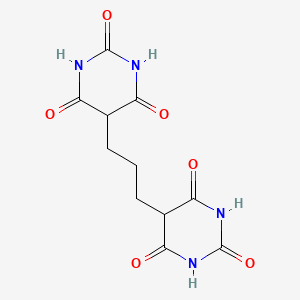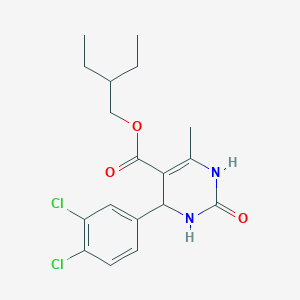![molecular formula C18H17BrClN3O2 B3855684 4-[2-(3-bromobenzylidene)hydrazino]-N-(4-chloro-2-methylphenyl)-4-oxobutanamide](/img/structure/B3855684.png)
4-[2-(3-bromobenzylidene)hydrazino]-N-(4-chloro-2-methylphenyl)-4-oxobutanamide
Overview
Description
4-[2-(3-bromobenzylidene)hydrazino]-N-(4-chloro-2-methylphenyl)-4-oxobutanamide is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research. This compound is synthesized through a specific method and has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mechanism of Action
The mechanism of action of 4-[2-(3-bromobenzylidene)hydrazino]-N-(4-chloro-2-methylphenyl)-4-oxobutanamide is not fully understood. However, studies have suggested that this compound may work by inhibiting specific enzymes that are involved in the growth and proliferation of cancer cells. Additionally, this compound may have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
Studies have shown that 4-[2-(3-bromobenzylidene)hydrazino]-N-(4-chloro-2-methylphenyl)-4-oxobutanamide has a variety of biochemical and physiological effects. This compound has been found to induce apoptosis (programmed cell death) in cancer cells and may help to inhibit the growth and spread of tumors. Additionally, this compound has been found to reduce oxidative stress and inflammation in the brain, which may have neuroprotective effects.
Advantages and Limitations for Lab Experiments
The advantages of using 4-[2-(3-bromobenzylidene)hydrazino]-N-(4-chloro-2-methylphenyl)-4-oxobutanamide in lab experiments include its potential anti-cancer and neuroprotective properties. However, there are also limitations to using this compound in lab experiments. One limitation is that the mechanism of action is not fully understood, which makes it difficult to optimize the use of this compound in research. Additionally, the potential side effects of this compound are not fully known, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 4-[2-(3-bromobenzylidene)hydrazino]-N-(4-chloro-2-methylphenyl)-4-oxobutanamide. One direction is to further investigate the anti-cancer properties of this compound and its potential applications in the treatment of various types of cancer. Another direction is to study the neuroprotective effects of this compound in more detail and explore its potential applications in the treatment of neurological disorders such as Alzheimer's disease. Additionally, future research may focus on optimizing the synthesis method for this compound and improving our understanding of its mechanism of action.
Scientific Research Applications
4-[2-(3-bromobenzylidene)hydrazino]-N-(4-chloro-2-methylphenyl)-4-oxobutanamide has been studied extensively for its potential applications in medical research. This compound has been found to exhibit anti-cancer properties and has been studied as a potential treatment for various types of cancer. Additionally, this compound has been studied for its potential applications in the treatment of neurological disorders such as Alzheimer's disease.
properties
IUPAC Name |
N'-[(E)-(3-bromophenyl)methylideneamino]-N-(4-chloro-2-methylphenyl)butanediamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrClN3O2/c1-12-9-15(20)5-6-16(12)22-17(24)7-8-18(25)23-21-11-13-3-2-4-14(19)10-13/h2-6,9-11H,7-8H2,1H3,(H,22,24)(H,23,25)/b21-11+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNYNCZVOFXIMHJ-SRZZPIQSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)CCC(=O)NN=CC2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)CCC(=O)N/N=C/C2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-(3-bromophenyl)methylideneamino]-N-(4-chloro-2-methylphenyl)butanediamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-2-(2-isopropyl-5-methylphenoxy)acetohydrazide](/img/structure/B3855604.png)

![N-(2-methylphenyl)-4-oxo-4-[2-(3-pyridinylmethylene)hydrazino]butanamide](/img/structure/B3855617.png)

![3-(3-fluorophenyl)-5-[3-(2-furyl)propanoyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3855627.png)


![4-{2-[2-(3-methylphenoxy)ethoxy]ethyl}morpholine](/img/structure/B3855672.png)
![1-(2-chlorobenzyl)-4-{[2-(3-methoxyphenyl)-1-pyrrolidinyl]carbonyl}-1H-1,2,3-triazole](/img/structure/B3855679.png)
![4-(dimethylamino)benzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone](/img/structure/B3855686.png)
![N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}benzamide](/img/structure/B3855690.png)


